molecular formula C5H6O B562235 2-Methylfuran-methyl-d3 CAS No. 64954-34-3

2-Methylfuran-methyl-d3

Cat. No.: B562235
CAS No.: 64954-34-3
M. Wt: 85.12
InChI Key: VQKFNUFAXTZWDK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylfuran-methyl-d3 is a deuterated derivative of 2-methylfuran, an organic compound belonging to the furan family. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol . This compound is used primarily in scientific research, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylfuran-methyl-d3 can be synthesized through the selective hydrogenation of biomass-derived hemicellulose, followed by deuterium exchange reactions. The process involves the hydrolysis and dehydration of hemicellulose to produce 2-methylfuran, which is then subjected to deuterium exchange using deuterium gas (D2) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and catalysts to facilitate the deuterium exchange process. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the isotopic purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylfuran-methyl-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylfuran-methyl-d3 involves its incorporation into chemical and biological systems as a deuterium-labeled analog. The presence of deuterium atoms allows for the tracking and analysis of the compound’s behavior and interactions within these systems. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The presence of deuterium atoms allows for more precise tracking of the compound’s behavior and interactions, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

2-(trideuteriomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFNUFAXTZWDK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662101
Record name 2-(~2~H_3_)Methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64954-34-3
Record name 2-(~2~H_3_)Methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.